Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid

Description

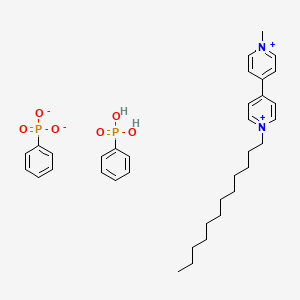

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid is a complex chemical compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a phosphane group, pyridinium ions, and phenylphosphonic acid. Its multifaceted nature makes it a subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No. |

649554-98-3 |

|---|---|

Molecular Formula |

C35H48N2O6P2 |

Molecular Weight |

654.7 g/mol |

IUPAC Name |

dioxido-oxo-phenyl-λ5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid |

InChI |

InChI=1S/C23H36N2.2C6H7O3P/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22;2*7-10(8,9)6-4-2-1-3-5-6/h13-16,18-21H,3-12,17H2,1-2H3;2*1-5H,(H2,7,8,9)/q+2;;/p-2 |

InChI Key |

JLNXHYZQGDUISV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.C1=CC=C(C=C1)P(=O)(O)O.C1=CC=C(C=C1)P(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid involves several steps. The synthetic routes typically include the following:

Formation of the Phosphane Group: This step involves the reaction of phenylphosphonic acid with appropriate reagents to introduce the dioxido-oxo-phenyl-lambda5-phosphane moiety.

Synthesis of Pyridinium Ions: The pyridinium ions are synthesized through the alkylation of pyridine derivatives with dodecyl and methyl groups.

Coupling Reactions: The final step involves coupling the phosphane group with the pyridinium ions under controlled conditions to form the desired compound.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the pyridinium ions, converting them to their corresponding pyridine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenylphosphonic acid or pyridinium ions are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions involving phosphane and pyridinium groups.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid involves its interaction with specific molecular targets. The phosphane group can act as a ligand, binding to metal ions and facilitating catalytic reactions. The pyridinium ions can interact with biological molecules, potentially disrupting cellular processes. The phenylphosphonic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid can be compared with similar compounds such as:

Phenylphosphonic Acid: This compound shares the phenylphosphonic acid moiety but lacks the phosphane and pyridinium groups, making it less versatile in certain applications.

Pyridinium Salts: These compounds contain the pyridinium ion but do not have the phosphane or phenylphosphonic acid groups, limiting their reactivity.

Phosphane Ligands: These compounds include the phosphane group but lack the pyridinium and phenylphosphonic acid moieties, affecting their overall properties.

The uniqueness of this compound lies in its combination of these functional groups, providing a wide range of reactivity and applications.

Biological Activity

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of multiple functional groups that contribute to its chemical reactivity and biological interactions. The presence of phosphorus in the form of dioxido and phenyl groups, along with pyridinium structures, suggests potential interactions with biological systems.

Antimicrobial Properties

Research has indicated that organophosphorus compounds, including derivatives similar to the compound , exhibit antimicrobial properties. These activities are often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic functions within the cells. For instance, studies have shown that certain phosphonates can protect erythrocyte membranes against oxidative damage, suggesting a protective role in biological systems .

Antioxidative Effects

The antioxidative activity of organophosphorus compounds is another significant aspect of their biological profile. The ability to scavenge free radicals and protect cellular components from oxidative stress has been documented in various studies. For example, phenoxy and organophosphorus compounds have demonstrated varying degrees of antioxidative activity, which may be relevant for therapeutic applications in oxidative stress-related diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of organophosphorus compounds have been explored in cancer research. Certain derivatives have shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related compounds have highlighted their potential as anticancer agents by influencing apoptotic pathways in cancer cell lines .

The mechanism by which dioxido-oxo-phenyl-lambda5-phosphane exerts its biological effects likely involves several pathways:

- Membrane Interaction : The compound may integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound could induce ROS production, leading to oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various organophosphorus compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant bactericidal activity, suggesting potential applications in developing new antimicrobial agents .

Study 2: Antioxidant Activity

In another study focusing on antioxidative properties, researchers evaluated the protective effects of organophosphorus compounds on erythrocyte membranes exposed to UV-induced peroxidation. The findings demonstrated that these compounds could significantly reduce oxidative damage, highlighting their potential as antioxidants .

Study 3: Cancer Cell Lines

Research on related phosphonates revealed their capacity to induce apoptosis in human cancer cell lines. The study found that these compounds altered key apoptotic markers, indicating their potential as therapeutic agents against various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.